An In-depth Technical Guide to the Chemical Structure and Bonding of 1,4-Pentadien-3-ol
An In-depth Technical Guide to the Chemical Structure and Bonding of 1,4-Pentadien-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and bonding of 1,4-pentadien-3-ol (also known as divinylcarbinol). This simple yet reactive molecule serves as a valuable building block in organic synthesis. This document collates and presents its structural parameters, spectroscopic signature, and a detailed experimental protocol for its synthesis, catering to the needs of researchers in academia and the pharmaceutical industry.
Chemical Structure and Bonding
1,4-Pentadien-3-ol, with the chemical formula C₅H₈O, is an unsaturated alcohol featuring a five-carbon chain with two terminal double bonds and a hydroxyl group at the central carbon.[1][2] Its IUPAC name is penta-1,4-dien-3-ol.[3] The presence of both alkene and alcohol functional groups dictates its chemical reactivity and complex conformational landscape.[4]
Molecular Structure
The core of 1,4-pentadien-3-ol consists of a central sp³-hybridized carbon atom (C3) bonded to a hydroxyl group and two vinyl groups (-CH=CH₂). The vinyl groups contain sp²-hybridized carbon atoms. This arrangement allows for multiple possible conformations due to the rotation around the C-C and C-O single bonds.
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// Atom nodes C1 [label="C", pos="0,1!", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=circle, style=filled]; C2 [label="C", pos="1,0.5!", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=circle, style=filled]; C3 [label="C", pos="2,0!", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=circle, style=filled]; C4 [label="C", pos="3,0.5!", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=circle, style=filled]; C5 [label="C", pos="4,1!", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=circle, style=filled]; O [label="O", pos="2.5,-1!", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=circle, style=filled]; H1 [label="H", pos="-0.5,1.5!"]; H2 [label="H", pos="0.5,1.5!"]; H3 [label="H", pos="1,-0.1!"]; H4 [label="H", pos="1.5,-0.5!"]; H5 [label="H", pos="3,-0.1!"]; H6 [label="H", pos="3.5,1.5!"]; H7 [label="H", pos="4.5,1.5!"]; H_O [label="H", pos="3,-1.3!"];
// Bonds C1 -- C2 [len=1.34]; C2 -- C3 [len=1.52]; C3 -- C4 [len=1.52]; C4 -- C5 [len=1.34]; C3 -- O [len=1.43]; C1 -- H1; C1 -- H2; C2 -- H3; C3 -- H4; C4 -- H5; C5 -- H6; C5 -- H7; O -- H_O;
// Double bonds C1 -- C2 [style=bold, color="#34A853"]; C4 -- C5 [style=bold, color="#34A853"]; }
Figure 2: Workflow for the synthesis of 1,4-pentadien-3-ol.
Spectroscopic Data
The structure of 1,4-pentadien-3-ol can be confirmed through various spectroscopic techniques.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the connectivity and chemical environment of the atoms in the molecule.
Table 2: ¹H NMR Data for 1,4-Pentadien-3-ol (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.9 | ddd | 2H | H-2, H-4 |
| ~5.3 | dt | 2H | H-1a, H-5a (trans to C-H) |
| ~5.1 | dt | 2H | H-1b, H-5b (cis to C-H) |
| ~4.3 | m | 1H | H-3 |
| ~2.0 | d | 1H | OH |
Note: Chemical shifts and coupling constants are approximate and can vary slightly depending on the solvent and concentration.
Table 3: ¹³C NMR Data for 1,4-Pentadien-3-ol (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~140 | C-2, C-4 |
| ~115 | C-1, C-5 |
| ~75 | C-3 |
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum shows characteristic absorption bands for the hydroxyl and alkene functional groups.
Table 4: Key IR Absorptions for 1,4-Pentadien-3-ol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | =C-H stretch (alkene) |
| 1645 | Medium | C=C stretch (alkene) |
| 1100-1000 | Strong | C-O stretch (secondary alcohol) |
| 990, 920 | Strong | =C-H bend (alkene out-of-plane) |
2.2.3. Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
Table 5: Major Fragments in the Mass Spectrum of 1,4-Pentadien-3-ol
| m/z | Relative Intensity | Possible Fragment Ion |
| 84 | Moderate | [M]⁺ (Molecular ion) |
| 67 | High | [M - OH]⁺ |
| 57 | High | [M - C₂H₃]⁺ (loss of vinyl) |
| 55 | High | [C₄H₇]⁺ |
| 41 | High | [C₃H₅]⁺ (allyl cation) |
| 27 | High | [C₂H₃]⁺ (vinyl cation) |
dot
Figure 3: A possible fragmentation pathway for 1,4-pentadien-3-ol.
Conclusion
1,4-Pentadien-3-ol is a versatile molecule with a well-defined structure and predictable spectroscopic characteristics. This guide provides essential technical information, including a detailed synthesis protocol and tabulated data, to aid researchers in its use as a synthetic intermediate. The understanding of its bonding and reactivity is crucial for its application in the development of new chemical entities and pharmaceuticals.
